molecular formula C11H7FO2S B6364136 4-Fluoro-3-(thiophen-2-YL)benzoic acid CAS No. 1261975-41-0

4-Fluoro-3-(thiophen-2-YL)benzoic acid

Cat. No.: B6364136
CAS No.: 1261975-41-0
M. Wt: 222.24 g/mol
InChI Key: SIMZNYBTEGNINQ-UHFFFAOYSA-N
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Description

4-Fluoro-3-(thiophen-2-YL)benzoic acid is a chemical compound with the molecular formula C11H7FO2S and a molecular weight of 222.24 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzoic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and catalysts is optimized to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-(thiophen-2-YL)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-Fluoro-3-(thiophen-2-YL)benzoic acid has been explored in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

  • 4-(Thiophen-2-yl)benzoic acid : Similar structure but lacks the fluorine atom.
  • 4-(Thiophen-3-yl)benzoic acid : Similar structure but with the thiophene ring at a different position.
  • 2-Fluoro-3-(thiophen-2-yl)benzoic acid: Similar structure but with the fluorine atom at a different position.

Uniqueness: 4-Fluoro-3-(thiophen-2-YL)benzoic acid is unique due to the specific positioning of the fluorine atom and the thiophene ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

IUPAC Name

4-fluoro-3-thiophen-2-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2S/c12-9-4-3-7(11(13)14)6-8(9)10-2-1-5-15-10/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMZNYBTEGNINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680841
Record name 4-Fluoro-3-(thiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261975-41-0
Record name 4-Fluoro-3-(thiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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